B1576178 Listeriocin 743A

Listeriocin 743A

Cat. No.: B1576178
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Listeriocin 743A is a plasmid-encoded, sec-dependent bacteriocin produced by Listeria innocua 743, first identified in 2001 . It belongs to the pediocin family of class IIa bacteriocins, characterized by their potent antilisterial activity. The operon encoding this compound consists of two genes: lisA (structural gene) and lisB (immunity gene). Notably, this operon lacks accessory genes for transport or regulation, a unique feature compared to other class IIa bacteriocins . The mature peptide contains conserved N-terminal motifs (YGNG and CXXXXCXV) critical for binding to target pathogens, particularly Listeria monocytogenes .

Properties

bioactivity

Antibacterial

sequence

KSYGNGVHCNKKKCWVDWGSAISTIGNNSAANWATGGAAGWKS

Origin of Product

United States

Comparison with Similar Compounds

Genetic and Operon Features

Listeriocin 743A exhibits a simplified operon structure compared to other class IIa bacteriocins (Table 1). While most pediocin-like bacteriocins require additional genes for regulation (e.g., pln genes in plantaricin) or transport (e.g., helB in helveticin J), this compound relies solely on lisA and lisB for production and immunity .

Table 1: Operon Complexity of Selected Class IIa Bacteriocins

Bacteriocin Host Organism Structural Gene Immunity Gene Accessory Genes Reference
This compound Listeria innocua 743 lisA lisB None
Pediocin PA-1 Pediococcus acidilactici pedA pedB pedC, pedD
Sakacin P Lactobacillus sakei sppA sppB sppK, sppR
Divercin V41 Carnobacterium divergens dvnA dvnB dvnC, dvnD

Amino Acid Sequence Homology

This compound shares significant sequence homology with other pediocin-like bacteriocins, particularly in the N-terminal region (Table 2). Alignment studies reveal conserved YGNG and CXXXXCXV motifs, which are essential for binding to the mannose phosphotransferase system (Man-PTS) of target bacteria . However, the C-terminal region shows variability, influencing target specificity .

Table 2: Sequence Homology of this compound with Related Bacteriocins

Bacteriocin Sequence Identity* Conserved Motifs Key Structural Differences Reference
Sakacin P 60% YGNG, CXXXXCXV C-terminal charge variation
Mundticin 58% YGNG, CXXXXCXV Extended α-helical region
Divercin V41 55% YGNG, CXXXXCXV Altered β-sheet topology
Caseicin (CasA1) 52% YGNG, CXXXXCXV Unique N-terminal propeptide

*Sequence identity calculated for mature peptide regions.

Antimicrobial Spectrum and Activity

This compound demonstrates narrow-spectrum activity, primarily inhibiting L. monocytogenes. This contrasts with broader-spectrum bacteriocins like enterocin A, which targets Gram-positive and Gram-negative pathogens (Table 3) .

Table 3: Antimicrobial Spectrum of Class IIa Bacteriocins

Bacteriocin Primary Target Secondary Targets Minimum Inhibitory Concentration (MIC) for L. monocytogenes Reference
This compound L. monocytogenes L. ivanovii 12.5–25 nM
Pediocin PA-1 L. monocytogenes Enterococcus, Clostridium 6.25–12.5 nM
Divercin V41 L. monocytogenes Carnobacterium spp. 10–20 nM
Sakacin P L. monocytogenes Staphylococcus aureus 15–30 nM

Production Mechanisms

Heterologous expression of this compound requires only lisA and lisB, unlike other pediocin-like bacteriocins, which depend on host-specific chaperones or transporters . For example, Sakacin P production in Lactobacillus sakei necessitates the accessory protein SakT for secretion .

Preparation Methods

Microbial Cultivation and Growth Conditions

  • Strain and Culture Medium : Listeriocin 743A is produced by Listeria innocua strain 743. Cultures are maintained as glycerol stocks at −80°C and grown in Brain Heart Infusion (BHI) broth or agar, a nutrient-rich medium suitable for Listeria spp. growth.

  • Incubation Parameters : Cultures are typically incubated at 37°C, the optimal temperature for Listeria growth, unless otherwise specified. For production kinetics, batch cultures are incubated at 12°C to monitor bacteriocin activity over time.

  • Growth Monitoring and Sampling : Growth is monitored by measuring optical density at 600 nm. Samples are taken twice daily to assess bacteriocin production during different growth phases.

Bacteriocin Production and Activity Assay

  • Inhibitory Activity Measurement : After culture, cells are removed by centrifugation, and the supernatant is acidified with acetic acid and sterilized via 0.22-μm filtration. The bacteriocin activity in the sterile supernatant is quantified by critical point dilution assays using Listeria ivanovii 27 as an indicator strain due to its high sensitivity.

  • Electrophoretic Analysis : To characterize bacteriocin size and purity, culture supernatants undergo 16% Tricine–SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Samples are boiled for 5 minutes prior to loading without β-mercaptoethanol in the solubilization buffer to preserve activity. Post-electrophoresis, gels are fixed and washed, then overlaid with soft BHI agar containing the indicator strain to visualize zones of inhibition, confirming bacteriocin presence and molecular weight estimation.

Genetic Characterization and Mutagenesis

  • Plasmid Localization : this compound is encoded on a 2.9 Kb plasmid (pHC743). Plasmid DNA is isolated from overnight cultures using lysozyme treatment, detergent lysis, and phenol-chloroform extraction or commercial mini-prep kits.

  • Insertion Mutagenesis : To confirm gene function, Tn917 transposon mutagenesis is performed by electrotransformation with a thermolabile transposon delivery vector (pTV1-OK). Mutants are screened for loss or reduction of inhibitory activity using antagonism plate assays.

  • Gene Identification : Mutants with impaired bacteriocin production are analyzed by Southern blotting to locate transposon insertion sites. Sequencing reveals two contiguous open reading frames: lisA encoding the prebacteriocin and lisB encoding the immunity protein. The lisA gene product is a 71-amino-acid prebacteriocin processed to a mature 43-amino-acid peptide (~4,484 Da).

Expression and Export Mechanism

  • Heterologous Expression : Cloning the lisAB operon into Escherichia coli results in expression and secretion of active this compound, confirming that the operon alone is sufficient for production.

  • Sec-Dependent Export : The bacteriocin export is dependent on the Sec pathway, differing from typical double glycine leader peptidase processing seen in other type II bacteriocins. The lisA gene initiates translation from a noncanonical start codon and lacks the common double glycine leader sequence.

Purification Protocol Summary

Step Description
Culture Growth Grow L. innocua 743 in BHI broth at 37°C or 12°C for kinetic studies
Cell Removal Centrifuge cultures at 10,000 × g for 10 min
Supernatant Acidification Add acetic acid (e.g., 100 μL per 4 mL supernatant) to stabilize bacteriocin
Sterilization Filter sterilize supernatant using 0.22-μm pore size filters
Activity Assay Perform critical dilution assays against L. ivanovii 27 indicator strain
Electrophoresis Run 16% Tricine–SDS-PAGE without reducing agents, followed by overlay assay for activity zones
Plasmid DNA Isolation Lysozyme and detergent lysis followed by phenol-chloroform extraction or commercial kits
Mutagenesis Screening Generate Tn917 insertion mutants, screen for loss of activity, and map insertion sites
Heterologous Expression Clone lisAB operon into E. coli for expression and export confirmation

Research Findings and Notes

  • This compound represents the first plasmid-encoded, sec-dependent bacteriocin identified in Listeria spp., expanding the known diversity of bacteriocins in this genus.

  • The bacteriocin exhibits broad-spectrum inhibition against Listeria monocytogenes, a significant foodborne pathogen, highlighting its potential as a biopreservative.

  • The unique genetic and biochemical features, including the noncanonical start codon and lack of a double glycine leader, suggest a novel secretion and maturation pathway distinct from classical pediocin-like bacteriocins.

  • Mutagenesis studies confirm that the lisAB operon is essential and sufficient for bacteriocin production and immunity, facilitating further genetic and protein engineering efforts.

This comprehensive preparation method of this compound provides a foundation for its biotechnological application and further study in antimicrobial peptide research.

Q & A

Q. What experimental methodologies are recommended to assess the antimicrobial efficacy of Listeriocin 743A against Gram-positive pathogens?

To evaluate antimicrobial activity, employ standardized agar diffusion assays or broth microdilution methods to determine minimum inhibitory concentrations (MICs). Use clinically relevant bacterial strains (e.g., Listeria monocytogenes, Staphylococcus aureus) as targets. Include positive controls (e.g., nisin) and negative controls (vehicle-only treatments). Statistical validation via ANOVA or t-tests is critical to confirm significance of inhibition zones or MIC values . For reproducibility, document strain sources, growth conditions (e.g., temperature, media), and peptide purity (≥95% via HPLC) .

Q. How can researchers validate the structural integrity of purified this compound?

Utilize mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight and purity. Circular dichroism (CD) spectroscopy under varying pH conditions can reveal secondary structures (e.g., β-sheet motifs common in class IIa bacteriocins). Pair these with NMR for residue-specific conformational analysis. Cross-reference findings with sequence alignment data to identify conserved domains critical for activity .

Q. What are the key considerations for designing dose-response studies with this compound?

Establish a logarithmic concentration range (e.g., 0.1–100 µM) to capture full dose-response curves. Include time-kill assays to assess bactericidal kinetics. Control for peptide stability by pre-incubating this compound in simulated biological matrices (e.g., serum, gastrointestinal fluids). Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values .

Advanced Research Questions

Q. How can structural determinants of this compound be linked to its target specificity and resistance mechanisms?

Conduct site-directed mutagenesis on residues in the C-terminal domain (e.g., YYG motif), which is implicated in binding immunity proteins . Express mutant variants in heterologous systems (e.g., Lactococcus lactis) and assess activity via competitive binding assays. Couple this with molecular dynamics simulations to predict interactions with lipid II or membrane receptors. Compare resistance emergence rates in pathogens exposed to wild-type vs. mutant peptides .

Q. What strategies resolve contradictions in reported data on this compound’s stability under physiological conditions?

Replicate conflicting studies using identical buffers, temperatures, and protease inhibitors. Perform stability assays with mass spectrometry to track degradation products. If discrepancies persist, evaluate batch-to-batch variability in peptide synthesis (e.g., oxidation of methionine residues) or strain-specific differences in bacterial membrane composition .

Q. How can transcriptomic or proteomic approaches elucidate the mode of action of this compound?

Apply RNA-seq or TMT-based proteomics to pathogen cells treated with sub-inhibitory concentrations of this compound. Focus on pathways related to cell wall biosynthesis (e.g., murA, pbp genes) or stress responses (e.g., SOS regulon). Validate hits via CRISPRi knockdown or overexpression studies. Correlate findings with phenotypic changes (e.g., membrane depolarization assays) .

Methodological Guidance for Data Analysis

Q. What statistical frameworks are appropriate for analyzing synergistic interactions between this compound and conventional antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Interpret synergy (FICI ≤0.5) via Bliss independence or Loewe additivity models. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify predictive variables (e.g., peptide charge, antibiotic class) .

Q. How should researchers address batch variability in this compound production during in vitro studies?

Implement quality control protocols:

  • HPLC purity thresholds (≥95%)
  • Endotoxin testing (LAL assay)
  • Circular dichroism consistency checks across batches Include internal reference standards in each experiment to normalize activity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.